N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C15H18ClN5S and its molecular weight is 335.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.0971445 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Antimicrobial Activities
Research has demonstrated the potential of pyrazolo[1,5-a]pyrimidine derivatives in antitumor and antimicrobial applications. For instance, novel N-arylpyrazole-containing enaminones have been synthesized and evaluated for their cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), showing inhibition effects comparable to those of 5-fluorouracil. Additionally, some of these compounds have shown antimicrobial activity, suggesting a broad spectrum of potential biological applications S. Riyadh, 2011.
Regioselective Synthesis
Research has focused on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which is crucial for the development of compounds with specific biological activities. A study demonstrated the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, showcasing the versatility of these compounds in chemical synthesis and the potential for targeted therapeutic applications Miha Drev et al., 2014.
Antitrypanosomal and Antimicrobial Properties
Pyrazolo[1,5-a]pyrimidines have been identified for their antitrypanosomal activity, a property that could be leveraged in the development of new treatments for trypanosomiasis. These compounds have also been recognized for their antimicrobial properties, further highlighting the potential pharmaceutical applications of these derivatives Nadia A. Abdelriheem et al., 2017.
Tuberculostatic Activity
A study on the structural analogs of pyrazolo[1,5-a]pyrimidines revealed their potential as antituberculous agents. Through the synthesis of various derivatives and evaluation of their tuberculostatic activity, researchers have explored the structure-activity relationships that contribute to the efficacy of these compounds against tuberculosis Y. Titova et al., 2019.
Dual-Action Hypoglycemic Agents
In the realm of diabetes research, novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives have been synthesized and evaluated as glucokinase activators. One compound in particular demonstrated significant efficacy as a dual-acting hypoglycemic agent, activating both glucokinase and PPARγ, which underscores the therapeutic potential of these derivatives in managing blood glucose levels Huihui Song et al., 2011.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5S/c1-8-7-12(21-15(18-8)9(2)10(3)20-21)17-6-5-13-19-11(4)14(16)22-13/h7,17H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSBAVYPLKGGIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCC3=NC(=C(S3)Cl)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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